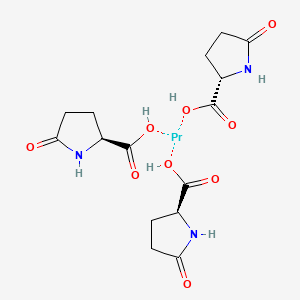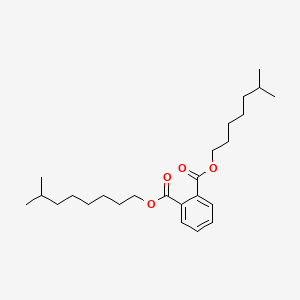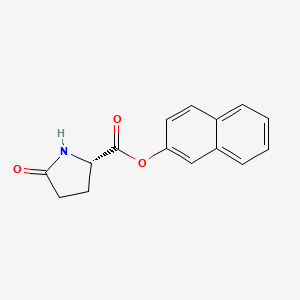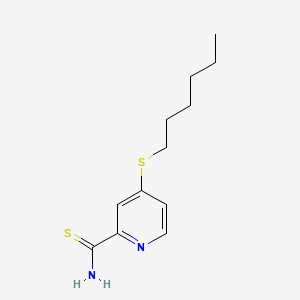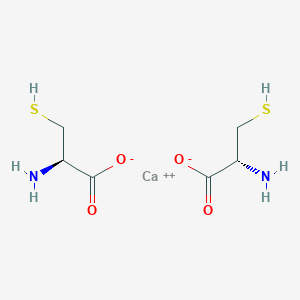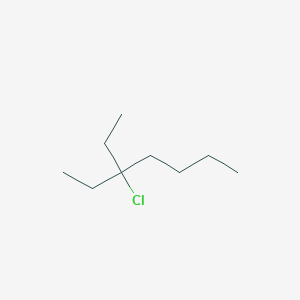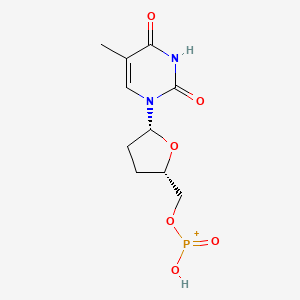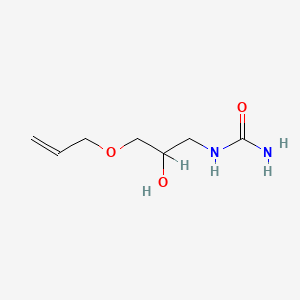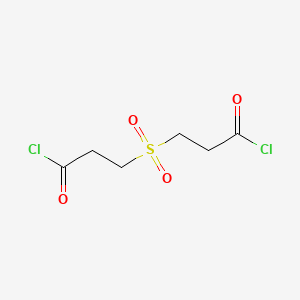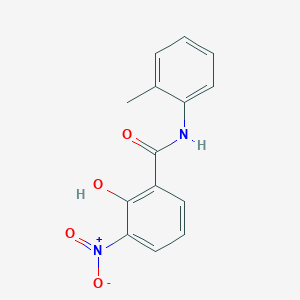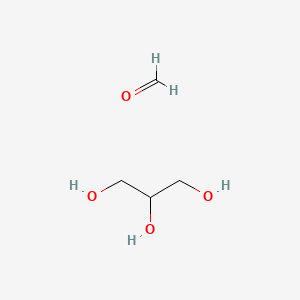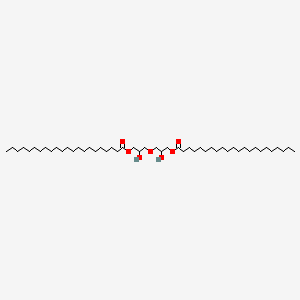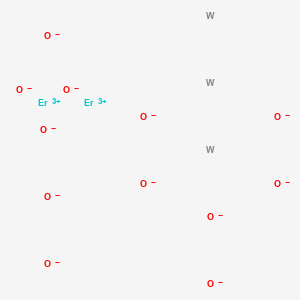
Dierbium dodecaoxide tritungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dierbium dodecaoxide tritungsten is a complex inorganic compound with the molecular formula Er2O12W3. It is composed of erbium and tungsten oxides, forming a unique structure that has garnered interest in various scientific fields. This compound is known for its stability and unique chemical properties, making it a subject of study in materials science and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dierbium dodecaoxide tritungsten typically involves high-temperature solid-state reactions. One common method is the direct reaction of erbium oxide (Er2O3) with tungsten oxide (WO3) at elevated temperatures. The reaction is usually carried out in a controlled atmosphere to prevent contamination and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pressure, and atmosphere, to achieve consistent quality and yield. Advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) may also be employed to produce thin films of this compound for specific applications .
Chemical Reactions Analysis
Types of Reactions
Dierbium dodecaoxide tritungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both erbium and tungsten oxides .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as oxygen or ozone at high temperatures.
Reduction: Typically carried out using reducing agents like hydrogen or carbon monoxide.
Substitution: Can occur in the presence of halogens or other reactive species, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxides of tungsten, while reduction can produce lower oxidation states of erbium and tungsten .
Scientific Research Applications
Dierbium dodecaoxide tritungsten has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential use in biomedical applications, including imaging and drug delivery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Employed in the production of advanced materials, including ceramics and electronic components
Mechanism of Action
The mechanism of action of dierbium dodecaoxide tritungsten involves its interaction with molecular targets and pathways within a given system. In catalytic applications, it facilitates the conversion of reactants to products by providing an active surface for the reaction. In biomedical applications, it may interact with cellular components to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diytterbium dodecaoxide tritungsten: Similar in structure but contains ytterbium instead of erbium.
Tritungsten dioxide: Contains only tungsten oxides and lacks the erbium component.
Uniqueness
Dierbium dodecaoxide tritungsten is unique due to the combination of erbium and tungsten oxides, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications compared to similar compounds .
Properties
CAS No. |
15586-55-7 |
|---|---|
Molecular Formula |
Er2O12W3-18 |
Molecular Weight |
1078.0 g/mol |
IUPAC Name |
erbium(3+);oxygen(2-);tungsten |
InChI |
InChI=1S/2Er.12O.3W/q2*+3;12*-2;;; |
InChI Key |
GQESMVHQNKGSJX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Er+3].[Er+3].[W].[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


